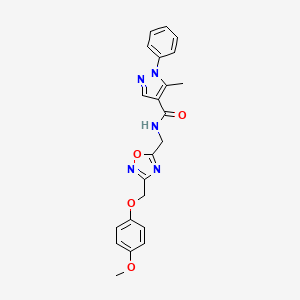
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxadiazole ring and a pyrazole moiety, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₄ |
| Molecular Weight | 373.37 g/mol |
| CAS Number | 1251696-47-5 |
| LogP | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
The presence of functional groups such as methoxy and phenoxy contributes to its solubility and reactivity, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The oxadiazole ring is known for enhancing the bioactivity of compounds by facilitating interactions with enzymes and receptors involved in disease pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that play roles in inflammatory responses or cancer progression.
- Modulation of Signaling Pathways: It could affect key signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structural features suggest it may inhibit cancer cell growth through various mechanisms:
- Cytotoxicity Studies: In vitro studies have shown that similar pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, demonstrating potential for this compound as an anticancer agent .
- Synergistic Effects: Some studies have explored the combination of pyrazole derivatives with established chemotherapeutics like doxorubicin, revealing enhanced efficacy against resistant cancer cell lines .
Anti-inflammatory Activity
The incorporation of the oxadiazole moiety is associated with anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines: Compounds containing oxadiazole rings have been reported to reduce levels of inflammatory cytokines in various models.
- Pain Relief Mechanisms: Similar compounds have shown analgesic properties, suggesting potential applications in pain management.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Antifungal Activity: Related pyrazole derivatives have demonstrated effectiveness against various fungal pathogens .
- Bacterial Inhibition: Some studies indicate potential antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
科学研究应用
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, some synthesized pyrazole carboxamides have demonstrated significant antifungal activity against various pathogens, suggesting that N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide may also possess similar properties due to its structural similarities to known active compounds .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
Anticancer Potential
Several studies have indicated that pyrazole-based compounds can inhibit the proliferation of cancer cells. The unique structure of this compound may enhance its anticancer activity compared to simpler analogs. Research into related compounds has shown promising results in targeting specific cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various pyrazole derivatives. The results indicated that compounds with similar structures to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyldisplayed significant inhibition against fungal strains such as Colletotrichum gloeosporioides and Fusarium solani .
Case Study 2: Anticancer Activity
In vitro studies on related pyrazoles demonstrated their ability to induce apoptosis in cancer cell lines. The unique structural features of N-(...)-carboxamide derivatives were linked to enhanced activity against colon cancer cells .
属性
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-19(12-24-27(15)16-6-4-3-5-7-16)22(28)23-13-21-25-20(26-31-21)14-30-18-10-8-17(29-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENIOBZJWYLOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













